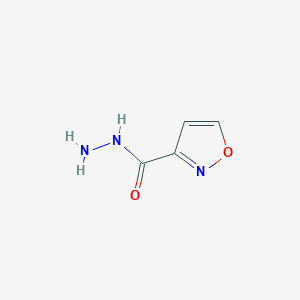

Isoxazole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOFINQYYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710673 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62438-02-2 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoxazole-3-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among the vast array of heterocyclic compounds, the isoxazole ring system stands out for its unique chemical properties and significant pharmacological relevance. This guide provides an in-depth technical overview of Isoxazole-3-carbohydrazide, a key building block whose structural features are pivotal for the synthesis of a wide range of biologically active molecules. We will explore its fundamental properties, synthesis, and its critical role in the drug discovery process, supported by field-proven insights and detailed experimental protocols.

Core Properties of this compound

At the heart of any chemical synthesis is a thorough understanding of the starting material. This compound is a stable, crystalline solid that serves as a versatile precursor in various synthetic transformations. Its utility is primarily derived from the reactive carbohydrazide moiety attached to the 3-position of the isoxazole ring.

| Property | Value | Source(s) |

| CAS Number | 62438-02-2 | [1][2][3] |

| Molecular Formula | C₄H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 127.10 g/mol | [1][2][3] |

| Synonyms | 3-Isoxazolecarboxylic acid hydrazide, 1,2-Oxazole-3-carbohydrazide | [1] |

Synthesis and Chemical Reactivity: The Foundation of Versatility

The reliable synthesis of this compound is fundamental to its application. The most common and efficient laboratory-scale synthesis involves the hydrazinolysis of an appropriate ester precursor, typically ethyl isoxazole-3-carboxylate.

The following diagram outlines the standard synthetic pathway. The choice of an alcoholic solvent like ethanol is crucial as it readily dissolves the starting ester and is compatible with hydrazine monohydrate, while also allowing for easy removal post-reaction. Refluxing provides the necessary thermal energy to drive the nucleophilic acyl substitution to completion.

Caption: General workflow for the synthesis of this compound via hydrazinolysis.

This protocol is a self-validating system, incorporating purification and confirmation steps to ensure the final product's identity and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isoxazole-3-carboxylate (1.0 equivalent) in absolute ethanol (approx. 4 mL per mmol of ester).

-

Reagent Addition: To the stirred solution, add hydrazine monohydrate (20.0 equivalents) dropwise. The large excess of hydrazine ensures the reaction goes to completion and minimizes side reactions.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Isolation: After completion, allow the mixture to cool to room temperature. The product typically precipitates as a white solid. Further cooling in an ice bath can maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.[4]

-

Drying & Characterization: Dry the purified solid under vacuum to obtain this compound. The purity should be assessed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Infrared spectroscopy is particularly useful for confirming the presence of the hydrazide N-H (~3300 cm⁻¹) and carbonyl (C=O) (~1700 cm⁻¹) stretches.[5]

Applications in Drug Discovery: A Scaffold for Bioactivity

The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening.[6] The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones to form stable hydrazone linkages (Schiff bases). This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.

Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including:

The isoxazole ring itself is not just a passive linker; it is an electron-rich aromatic system that can engage in various non-covalent interactions (π-π stacking, hydrogen bonding) with biological targets, contributing significantly to the overall pharmacological profile of the final molecule.[10]

A common strategy in medicinal chemistry is to react this compound with a library of substituted benzaldehydes. This generates a series of N'-benzylidene derivatives, where the varied substitutions on the phenyl ring allow for the systematic probing of structure-activity relationships (SAR).

Caption: Reaction scheme for the synthesis of bioactive hydrazone derivatives.

This synthetic route is highly efficient and allows for the rapid generation of diverse compound libraries.[11] The resulting hydrazones are often evaluated for their ability to inhibit specific enzymes, such as cyclooxygenases (COX) in anti-inflammatory research, or their cytotoxic effects on cancer cell lines.[8] The isoxazole core provides a stable anchor, while the variable 'R' group on the phenyl ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[10][12]

Conclusion

This compound is more than just a chemical reagent; it is a powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the predictable and efficient reactivity of its carbohydrazide functional group, makes it an ideal starting point for the exploration of new chemical space. The vast and diverse biological activities reported for its derivatives underscore the privileged nature of the isoxazole scaffold in drug discovery.[6][13] As researchers continue to push the boundaries of molecular design, the utility of foundational building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of therapeutics.

References

- Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Vertex AI Search.

- Synblock. (n.d.). CAS 62438-02-2 | this compound. Synblock.

- Benchchem. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide | 89465-06-5. Benchchem.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C4H5N3O2, 100 mg. CP Lab Safety.

- Various Authors. (2022). Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions: Isoxazole 2 (1.0 mmol, 1.0 equiv.), hydrazine monohydrate (20.0 mmol, 20.0 equiv.), EtOH (4.0 mL). [b] Isolated yield after filtration and washed with cold water. ResearchGate.

- BLD Pharm. (n.d.). 62438-02-2|this compound. BLD Pharm.

- ChemicalBook. (n.d.). 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide Product Description. ChemicalBook.

- Yadav, P. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Gawel, K. et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules.

- Rychlewska, P. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences.

- Ariston Publications. (n.d.). Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications.

- IJCRT. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.

- Singh, R. et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

- Various Authors. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.

- Kumar, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

- 1. CAS 62438-02-2 | this compound - Synblock [synblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 62438-02-2|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. kuey.net [kuey.net]

- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

Introduction: The Strategic Importance of Isoxazole-3-carbohydrazide

An In-Depth Technical Guide to the Fundamental Synthesis Pathways for Isoxazole-3-carbohydrazide

This compound is a pivotal molecular scaffold in contemporary drug discovery and materials science. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core imparts unique electronic properties and conformational rigidity. The addition of a carbohydrazide functional group at the 3-position transforms this scaffold into a versatile and highly reactive building block. This functional group is a key synthon for constructing more complex molecular architectures, such as N'-substituted hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the core synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, experimental causality, and validated protocols for its preparation.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals that the most direct and reliable disconnection is at the amide bond of the hydrazide moiety. This approach identifies an Isoxazole-3-carboxylic acid ester as the immediate and most critical precursor. The synthesis of this ester, therefore, represents the heart of the synthetic challenge.

Sources

An In-depth Technical Guide to the Biological Mechanisms of Isoxazole-3-Carbohydrazide

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is present in a range of pharmaceuticals, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic agent leflunomide.[2][3] The incorporation of the isoxazole nucleus can enhance the physicochemical properties of a molecule and its ability to interact with biological targets.[2] Isoxazole-3-carbohydrazide, as a core derivative, serves as a crucial starting point for the synthesis of a diverse library of bioactive compounds with potential therapeutic applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[4][5] This guide provides an in-depth technical overview of the known and putative mechanisms of action of this compound and its derivatives in biological systems, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common and efficient method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole ring.[4][5] The carbohydrazide moiety is subsequently introduced through hydrazinolysis of a corresponding ester.

A general synthetic route is outlined below:

Caption: General synthesis scheme for this compound.

Further derivatization of the carbohydrazide group allows for the creation of a wide array of compounds with diverse biological activities.[4][5]

Core Mechanisms of Action in Biological Systems

While much of the detailed mechanistic work has been performed on derivatives, the this compound core structure is fundamental to their biological effects. The following sections delineate the primary mechanisms of action, with the understanding that these are often elucidated from studies on substituted analogs.

Anticancer Activity: A Multi-pronged Approach

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms that target key pathways in cancer cell proliferation, survival, and metastasis.[4][6]

1. Induction of Apoptosis: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[6][7] Studies on various isoxazole derivatives have shown that they can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][8]

-

Caspase Activation: A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Isoxazole derivatives have been shown to induce the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular substrates and eventual cell death.[8]

Caption: Putative intrinsic apoptosis pathway induced by Isoxazole derivatives.

2. Enzyme Inhibition: this compound derivatives have been identified as inhibitors of several enzymes crucial for cancer progression.

-

Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that is often overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins.[7] Some isoxazole derivatives have been shown to inhibit HSP90, leading to the degradation of its client proteins and subsequent cancer cell death.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Certain isoxazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in regulating pH, which is often dysregulated in the tumor microenvironment. Some isoxazole derivatives have shown inhibitory activity against CA isoforms, suggesting another avenue for their anticancer effects.[9][10]

| Derivative Class | Target Enzyme | IC50 / Activity | Reference |

| Benzo[d]isoxazole derivatives | HIF-1α transcription | IC50 = 24 nM (for compounds 15 and 31) | [11] |

| Isoxazole-carboxamide derivatives | COX-1 and COX-2 | IC50 = 64 nM and 13 nM, respectively (for compound A13) | [12] |

| Isoxazole derivatives | Carbonic Anhydrase (CA) | IC50 = 112.3 µM (for compound AC2) | [9][10][13] |

| Isoindole-1,3-dione-isoxazole hybrids | Acetylcholinesterase (AChE) | IC50 = 4.65-12.83 nM | [14] |

| Isoindole-1,3-dione-isoxazole hybrids | Carbonic Anhydrase I and II | IC50 = 23.17-79.58 nM (hCA I), 36.58-88.28 nM (hCA II) | [14] |

Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is also implicated in the modulation of inflammatory and immune responses.

1. Inhibition of Pro-inflammatory Mediators: this compound derivatives can exert anti-inflammatory effects by controlling the production and release of pro-inflammatory cytokines and other mediators.[4]

-

Tumor Necrosis Factor-alpha (TNF-α) Inhibition: TNF-α is a potent pro-inflammatory cytokine involved in various inflammatory diseases. Certain isoxazole derivatives have been shown to suppress the production of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][15]

2. Cyclooxygenase (COX) Inhibition: Some isoxazole-containing compounds, such as valdecoxib, are well-known inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Molecular docking studies of isoxazole-carboxamide derivatives have shown potential binding interactions with both COX-1 and COX-2 enzymes.[12]

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[4] The proposed mechanism often involves the targeting of essential microbial enzymes or cellular processes necessary for pathogen survival.[4] For instance, molecular docking studies of some isoxazole-oxadiazole hybrids suggest that they may act by inhibiting MurD ligase, an essential enzyme in bacterial cell wall biosynthesis.[16]

Neuroprotective and Anti-Alzheimer's Potential

Emerging research indicates that this compound derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit key enzymes involved in the disease pathology.

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several isoxazole derivatives have been identified as potent inhibitors of AChE.[14]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of this compound and its derivatives, a variety of in vitro assays can be employed.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method.

Objective: To determine the IC50 value of an this compound derivative for AChE inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 25 µL of each test compound dilution. For the control (100% activity), add 25 µL of buffer.

-

Add 50 µL of DTNB solution (3 mM in buffer) to all wells.

-

Add 25 µL of AChE solution (0.5 U/mL in buffer) to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution (2 mM in buffer) to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Caption: Workflow for the in vitro Acetylcholinesterase inhibition assay.

Conclusion and Future Perspectives

This compound represents a versatile and valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis, inhibition of key enzymes such as HSP90, VEGFR-2, and acetylcholinesterase, and modulation of inflammatory pathways.

While much of the in-depth mechanistic work has focused on more complex derivatives, the foundational role of the this compound core is evident. Future research should aim to further elucidate the specific molecular targets and signaling pathways directly modulated by the parent compound. Such studies will be instrumental in the rational design and development of novel, highly potent, and selective therapeutic agents based on this privileged heterocyclic structure. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for addressing unmet needs in various disease areas.

References

- Shingare, R. M., Patil, Y. S., Sangshetti, J. N., & Rajesh, B. (2018). Synthesis, biological evaluation and docking study of some novel isoxazole clubbed 1,3,4-oxadiazoles derivatives. Medicinal Chemistry Research, 27(4), 1144-1156.

- Mączyński, M., et al. (2021). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. Molecules, 26(11), 3185.

- Naina, K., Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carbumide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371.

- Rosa, F. A., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Chemistry & Biodiversity, 18(8), e2100235.

- Gambari, R., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151.

- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133602.

- Kuey, N. (2024). View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. KUEY, 30(5).

- Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30137–30150.

- Gawel, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2724.

- Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30137–30150.

- Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

- Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4).

- Singh, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.

- Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules, 27(18), 5945.

- Jaitak, V., & Singh, P. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Unver, Y., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 39(1), e23550.

- Iraji, A., et al. (2023). The IC50 inhibition values of the the synthesized compounds (3 and 4a-l) on XO and AChE/BChE enzymes.

- Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

- Mączyński, M., et al. (2018).

- Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 1-20.

- Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5801.

- Al-Ostoot, F. H., et al. (2022).

Sources

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. kuey.net [kuey.net]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Potential therapeutic applications of Isoxazole-3-carbohydrazide

An In-depth Technical Guide to the Therapeutic Applications of Isoxazole-3-carbohydrazide

Executive Summary

The isoxazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and structural versatility have enabled the development of drugs across a wide range of disease areas, including inflammatory conditions, infectious diseases, and oncology.[2][3] This technical guide focuses specifically on derivatives of this compound, a subclass that has garnered significant interest for its potent and diverse biological activities. The carbohydrazide moiety (-CONHNH₂) serves as a critical structural motif, acting as a versatile synthetic intermediate and a potent hydrogen bonding component, enhancing interactions with biological targets.[4] We will explore the key therapeutic applications of these compounds, delving into their mechanisms of action, summarizing pivotal preclinical data, and providing detailed experimental protocols to empower researchers in the field. This guide is designed for drug development professionals and researchers, offering a synthesis of current knowledge and practical methodologies for the exploration of this compound derivatives as next-generation therapeutics.

The this compound Scaffold: A Chemical and Therapeutic Overview

Core Chemical Characteristics and Synthesis

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement results in a unique electronic distribution that makes the scaffold a versatile building block in drug design. The this compound structure is characterized by a carbohydrazide group attached to the C3 position of the isoxazole ring.

The synthesis of these derivatives typically involves multi-step reactions. A common and efficient approach is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes or alkenes to form the core isoxazole ring.[4] Subsequent functionalization, often through hydrazinolysis of an ester precursor, introduces the carbohydrazide moiety.[4] This synthetic flexibility allows for extensive structural modification to optimize pharmacological activity.

Caption: Generalized synthetic workflow for this compound.

Rationale for Therapeutic Investigation

The therapeutic potential of isoxazole derivatives is well-established, with FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide featuring this core structure.[2][5] The carbohydrazide functional group further enhances this potential by:

-

Acting as a Bioisostere: It can mimic other functional groups and participate in crucial molecular interactions.

-

Providing Hydrogen Bonding Sites: The -NH and -NH₂ groups are excellent hydrogen bond donors and acceptors, facilitating strong binding to enzyme active sites and receptors.

-

Serving as a Synthetic Handle: The hydrazide moiety is highly reactive and can be used to synthesize a variety of other heterocyclic systems, such as 1,2,4-triazoles or pyrazoles, expanding chemical diversity.[6]

These properties have led to the exploration of this compound derivatives in numerous therapeutic contexts.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable breadth of biological activity, with the most promising applications in oncology, infectious diseases, and inflammation.[4]

Anticancer Activity

A significant body of research highlights the potential of isoxazole-containing compounds as anticancer agents.[7] Their mechanisms are diverse, often targeting pathways critical for tumor cell proliferation, survival, and metastasis.[3][4]

Mechanisms of Action:

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death.[3][8] Studies on novel 3,4-isoxazolediamide derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cell lines.[9] This is often achieved through the activation of caspase cascades.

-

Enzyme and Protein Inhibition: These compounds can act as potent inhibitors of key proteins involved in oncogenesis. A primary target is Heat Shock Protein 90 (HSP90), which is crucial for the stability of many cancer-promoting proteins.[7][9] Other isoxazole derivatives have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle and leading to cell cycle arrest.[7][8]

-

Signaling Pathway Modulation: Isoxazole derivatives can disrupt critical cancer signaling pathways, such as the Wnt and Hedgehog pathways, by inhibiting enzymes like Casein Kinase 1 (CK1).[1]

Caption: Anticancer mechanisms of isoxazole derivatives.

Preclinical Data Summary:

| Compound Class | Cell Line(s) | Observed Effect | Mechanism | Reference |

| 3,5-Disubstituted Isoxazoles | MCF7 (Breast), HeLa (Cervical) | Inhibition of proliferation | Not specified | [7] |

| 3,4-Isoxazolediamides | K562 (Leukemia), T98G (Glioblastoma) | Antiproliferative, Pro-apoptotic | HSP90 Inhibition | [9] |

| Isoxazole-Chalcones | Prostate Cancer Cells | Antiproliferative (IC₅₀ 6-32 µg/mL) | Not specified | [10] |

Antimicrobial and Antifungal Activity

This compound derivatives are promising leads for new antimicrobial agents, with activity against a wide spectrum of bacteria and fungi.[4] This is particularly relevant in an era of growing antimicrobial resistance.[4][11]

Mechanisms and Spectrum of Activity: The antimicrobial effects are often exerted by targeting essential microbial enzymes or cellular processes necessary for pathogen survival.[4] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[11][12][13] The incorporation of certain structural motifs, such as a thiophene ring, has been observed to significantly enhance antimicrobial potency.[12]

Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is present in well-known anti-inflammatory drugs, and its carbohydrazide derivatives continue this legacy.[2] They can modulate the immune response through various mechanisms.[14]

Mechanisms of Action:

-

Inhibition of Inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] They also inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, respectively.[4][15]

-

Immunosuppression and Immunomodulation: Certain derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have demonstrated potent immunosuppressive activity by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs).[5] Conversely, other closely related structures can act as immunostimulants, highlighting the scaffold's potential for nuanced immunomodulation.[14] For instance, some derivatives can enhance antibody production in mice, suggesting potential use as vaccine adjuvants.[14]

Methodologies for Preclinical Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of an this compound Derivative

This protocol provides a general method for the synthesis of an this compound from an isoxazole-3-carboxylate ester intermediate.

Causality Note: This two-step process is efficient. The first step creates the stable isoxazole core, and the second, hydrazinolysis, specifically converts the ester to the more reactive carbohydrazide, which is a key building block for creating a library of derivatives.

Materials:

-

Ethyl isoxazole-3-carboxylate (or similar ester)

-

Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl isoxazole-3-carboxylate (1.0 equivalent) in ethanol.

-

Reagent Addition: While stirring, add hydrazine monohydrate (10-20 equivalents) to the solution. The large excess of hydrazine drives the reaction to completion.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid product with a small amount of cold water or cold ethanol to remove any unreacted hydrazine and other impurities.

-

Drying: Dry the purified this compound product under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a key metric of its antimicrobial potency.

Causality Note: This method is a gold standard for quantifying antimicrobial activity. By testing a range of concentrations, it precisely identifies the lowest concentration that prevents visible microbial growth, providing a reliable and reproducible endpoint.

Materials:

-

Test compound (Isoxazole derivative) dissolved in DMSO

-

Bacterial/Fungal strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442)[12]

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth + DMSO)

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties provides a strong foundation for further investigation.[4][8][14]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoxazole ring and the carbohydrazide moiety to identify derivatives with enhanced potency and selectivity.[8]

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by the most active compounds.

-

In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.[8][16][17]

-

Hybrid Molecule Design: Conjugating the isoxazole-carbohydrazide core with other bioactive molecules, such as carbohydrates or known drugs, to create hybrid agents with multi-target activity or improved drug delivery properties.[18]

References

-

Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (2024). Educational Administration: Theory and Practice, 30(5), 9361-9371. [Link]

-

Mączyński, M., Sadowski, R., Szumny, A., & Ryng, S. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(12), 2319. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Wujec, M., Ulanowska, K., & Paneth, P. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

-

Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... - ResearchGate. ResearchGate. [Link]

-

Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2018). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2025). ResearchGate. [Link]

-

View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. KUEY. [Link]

-

Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications. [Link]

-

Ferrarese, A., Baldassarri, S., & Piras, S. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

-

Al-Ghorbani, M., Kumar, S., & Shyy, W. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]

-

Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [Link]

-

Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Hawash, M., Taha, A., & Al-Smadi, M. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Hawash, M., Taha, A., & Al-Smadi, M. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. kuey.net [kuey.net]

- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery [aristonpubs.com]

An In-Depth Technical Guide to Isoxazole Scaffolds in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic and steric properties confer a remarkable versatility, enabling it to serve as a cornerstone in a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the isoxazole core, from its fundamental physicochemical characteristics and diverse synthetic routes to its multifaceted roles in drug design and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Through an examination of structure-activity relationships, bioisosteric principles, and case studies of FDA-approved drugs, this guide illuminates the causality behind the isoxazole scaffold's enduring success in the development of novel therapeutics. Detailed experimental protocols and visual representations of key concepts are provided to offer both theoretical understanding and practical insights for professionals in the field of drug discovery.

Introduction: The Isoxazole Core in Drug Discovery

The strategic incorporation of heterocyclic moieties is a foundational principle in modern drug design, and among these, the isoxazole ring has emerged as a particularly valuable structural motif.[1][2] Its prevalence in a wide array of biologically active compounds underscores its importance to medicinal chemists.

The Isoxazole Scaffold: Structure and Physicochemical Properties

Isoxazole is an aromatic five-membered heterocycle with the molecular formula C₃H₃NO.[3][4] The arrangement of the nitrogen and oxygen atoms at the 1,2-position distinguishes it from its isomer, oxazole, and imparts a unique set of physicochemical properties that are highly relevant to its biological function.[5]

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-Oxazole | [3] |

| Molecular Formula | C₃H₃NO | [3] |

| Molar Mass | 69.06 g/mol | [3] |

| Boiling Point | 95 °C | [4] |

| Density | 1.075 g/mL | [4] |

| pKa of Conjugate Acid | -3.0 | [5] |

| Dipole Moment | 3.0 D | [5] |

| logP (Octanol/Water) | 0.1 | [3] |

| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. | [5] |

The isoxazole ring is a planar, aromatic system that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[6] Its electronic properties also make it a versatile bioisostere for other functional groups, a concept that will be explored in greater detail in Section 3.2.

Why Isoxazole? A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of different biological targets. The isoxazole ring has earned this designation due to its presence in a wide range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[7] The integration of an isoxazole moiety can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, making it an attractive component in the design of novel drugs.[2][7]

Synthesis of the Isoxazole Scaffold: A Chemist's Perspective

A variety of synthetic methodologies have been developed for the construction of the isoxazole ring, providing chemists with a toolbox to access a wide range of derivatives.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The most widely employed and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction is highly efficient and allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring in a single step. Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl halides.

This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole via a copper(I)-catalyzed 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.

Materials:

-

Aldoxime (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aldoxime (1.0 eq) in DCM, add NCS (1.1 eq) and a catalytic amount of pyridine at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material, to form the hydroximoyl chloride.

-

In a separate flask, dissolve the terminal alkyne (1.2 eq) and CuI (0.1 eq) in DCM.

-

To the alkyne solution, add the freshly prepared hydroximoyl chloride solution, followed by the dropwise addition of Et₃N (2.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Alternative Synthetic Strategies

While 1,3-dipolar cycloaddition is the most common method, other synthetic routes offer advantages in specific contexts.

MCRs provide an efficient and atom-economical approach to the synthesis of highly substituted isoxazoles in a single step from three or more starting materials. For example, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be achieved using hydroxylamine hydrochloride, a benzaldehyde derivative, and ethyl acetoacetate.

The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydroxylamine is a classical and reliable method for the synthesis of isoxazolines, which can then be oxidized to isoxazoles.[3]

The Role of Isoxazole in Drug Design and Action

The isoxazole scaffold's utility in medicinal chemistry stems from its ability to influence a molecule's interaction with its biological target and its overall pharmacokinetic properties.

Structure-Activity Relationships (SAR) of Isoxazole-Containing Drugs

The substitution pattern on the isoxazole ring plays a critical role in determining the biological activity of a compound. By systematically modifying the substituents at the 3-, 4-, and 5-positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. For example, in the development of antibacterial agents, the presence of specific groups at the C-3 and C-5 phenyl rings of isoxazole derivatives has been shown to enhance their activity.[3]

Isoxazole as a Bioisostere

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The isoxazole ring can serve as a bioisostere for other functional groups, such as amides and esters. This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and altered selectivity profiles.

Therapeutic Targets of Isoxazole-Containing Drugs

Isoxazole-containing drugs have been developed to target a wide range of biological molecules implicated in various diseases.[6][8]

| Therapeutic Target | Disease Area | Example Drug(s) | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Inflammation | Valdecoxib | [1] |

| Dihydroorotate dehydrogenase | Autoimmune Disease | Leflunomide | [1] |

| Penicillin-Binding Proteins (PBPs) | Bacterial Infections | Cloxacillin, Dicloxacillin, Oxacillin | [6] |

| γ-Aminobutyric acid (GABA) A Receptor | Neurological Disorders | Zonisamide | [1] |

| HGF Receptor (c-Met) | Cancer | (Investigational compounds) | [1] |

| Estrogen Receptor α (ERα) | Cancer | (Investigational compounds) | [1] |

ADMET Profile of Isoxazole Scaffolds

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. The isoxazole scaffold generally imparts favorable ADMET characteristics.[7][9]

Metabolic Stability and Routes of Metabolism

The isoxazole ring is generally considered to be metabolically stable. However, the substituents on the ring can be susceptible to metabolism. Common metabolic pathways include hydroxylation of alkyl or aryl substituents and N-dealkylation. The inherent stability of the isoxazole core can be advantageous in designing drugs with longer half-lives.

Physicochemical Properties Influencing ADMET

The physicochemical properties of isoxazole derivatives, such as lipophilicity (logP) and aqueous solubility, can be modulated by the choice of substituents to optimize their ADMET profiles. Computational tools are often used to predict the ADMET properties of novel isoxazole-based compounds in the early stages of drug discovery.[7][9]

Case Studies: FDA-Approved Drugs Featuring the Isoxazole Scaffold

The therapeutic success of the isoxazole scaffold is best illustrated by the number of FDA-approved drugs that incorporate this privileged structure.

Valdecoxib: A COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring is a key feature of its chemical structure, contributing to its binding affinity and selectivity for the COX-2 enzyme.

Leflunomide: An Immunosuppressive Agent

Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. The isoxazole ring in leflunomide is opened in vivo to form the active metabolite.

A Wider View: Other Notable Examples

Numerous other FDA-approved drugs contain an isoxazole moiety, including:

-

Cloxacillin, Dicloxacillin, and Oxacillin: Penicillinase-resistant beta-lactam antibiotics.[6]

-

Zonisamide: An anticonvulsant used in the treatment of epilepsy.[1]

-

Sulfamethoxazole: An antibiotic often used in combination with trimethoprim.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Advances in synthetic methodologies, including green chemistry approaches and novel catalytic systems, are expanding the accessible chemical space of isoxazole derivatives. The growing understanding of the structure-activity relationships and ADMET properties of this privileged scaffold will undoubtedly lead to the development of more potent, selective, and safer drugs in the future. The versatility and favorable drug-like properties of the isoxazole core ensure its continued prominence in the field of medicinal chemistry for years to come.

References

-

Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

Corpas, R., & Annunziata, F. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 17(3), 329. [Link]

-

Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(5), 1041-1065. [Link]

-

Cheméo. (n.d.). Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2024). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 15(5), 2321-2334.

- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-15.

-

PubChem. (n.d.). Isoxazole. Retrieved from [Link]

- Journal of Pharmaceutical Research International. (2024). Potential activities of isoxazole derivatives.

-

Grokipedia. (n.d.). Isoxazole. Retrieved from [Link]

- History of Medicine. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. History of Medicine, 10(1), 1-8.

- ResearchGate. (2017). Synthesis, biological evaluation, molecular docking, and ADMET studies of some isoxazole-based amides. Medicinal Chemistry Research, 26(10), 2483-2497.

Sources

- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Isoxazole (CAS 288-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. scilit.com [scilit.com]

- 9. historymedjournal.com [historymedjournal.com]

Introduction: The Strategic Importance of the Isoxazole Scaffold

An In-Depth Technical Guide to Isoxazole-3-carbohydrazide: A Cornerstone Precursor in Modern Synthetic Chemistry

In the landscape of medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged structure"—a molecular framework that is recurrently found in a multitude of bioactive compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after motif for the design of novel therapeutic agents.[3][4] Within this important class of heterocycles, this compound emerges as a particularly versatile and powerful synthetic precursor. Its dual functionality, combining the stable isoxazole core with a highly reactive carbohydrazide moiety, provides a gateway to a vast array of more complex molecular architectures, including other key heterocyclic systems like pyrazoles and 1,3,4-oxadiazoles.[5][6][7]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the synthesis of this compound and exploring its pivotal role as a launchpad for creating diverse and biologically relevant molecules. We will move beyond simple reaction schemes to explain the causality behind synthetic choices, providing detailed, field-proven protocols and a robust framework for its practical application in the laboratory.

Part 1: Synthesis of the Core Precursor

The most reliable and common pathway to this compound is a two-step process that begins with the construction of the isoxazole ring as an ester, followed by its conversion to the desired carbohydrazide.

Step 1.1: Formation of Ethyl Isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for forming five-membered heterocyclic rings.[1][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). To obtain the desired 3-carboxylate substitution pattern, ethyl propiolate is the ideal alkyne component.

The nitrile oxide is typically generated in situ from a corresponding aldoxime to avoid its rapid dimerization. A common method involves the oxidation of an aldoxime using a mild chlorinating agent like N-chlorosuccinimide (NCS) followed by base-induced elimination of HCl.

Caption: Workflow for the synthesis of the key ester intermediate.

Experimental Protocol: Synthesis of Ethyl Isoxazole-3-carboxylate [9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl chlorooximidoacetate (1.0 eq) and N-Boc-protected alkyne (or other suitable alkyne, 1.1 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 ratio).

-

Initiation of Cycloaddition: Cool the mixture in an ice bath. Add sodium carbonate (Na₂CO₃, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. The base facilitates the in situ generation of the nitrile oxide from the chlorooximidoacetate.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl isoxazole-3-carboxylate as the final product.

Causality Insight: The use of a biphasic THF/water system and a mild base like Na₂CO₃ is crucial. It allows for the controlled generation of the highly reactive nitrile oxide intermediate, minimizing its self-condensation and maximizing the yield of the desired cycloaddition product.

Step 1.2: Hydrazinolysis to this compound

With the ester in hand, the final step is a straightforward nucleophilic acyl substitution. Hydrazine, being a potent alpha-effect nucleophile, readily displaces the ethoxy group of the ester to form the stable carbohydrazide.

Experimental Protocol: Synthesis of this compound [1][10]

-

Reaction Setup: Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine monohydrate (N₂H₄·H₂O, 10-20 eq) dropwise to the solution at room temperature. A significant excess of hydrazine is used to drive the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. The progress can be monitored by TLC.

-

Isolation of Product: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product, this compound, will typically precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted hydrazine and other impurities. Dry the product under vacuum to obtain pure this compound. No further purification is usually necessary.

Trustworthiness Note: This protocol is highly reliable and self-validating. The precipitation of the clean product upon cooling provides a simple yet effective purification method, often yielding material of >95% purity suitable for subsequent synthetic steps.

Part 2: this compound as a Versatile Synthetic Hub

The power of this compound lies in the synthetic versatility of its hydrazide functional group. It serves as a nucleophilic building block for the construction of a wide range of other important heterocyclic scaffolds.

Caption: Key synthetic transformations starting from this compound.

Application 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[11] The most common route from a carbohydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.

Experimental Protocol: Synthesis of 2-(Isoxazol-3-yl)-5-aryl-1,3,4-oxadiazole [6][12][13]

-

N-Acylation: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane. Add an equimolar amount of the desired aromatic acid chloride (Ar-COCl, 1.0 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours to form the intermediate 1,2-diacylhydrazine.

-

Cyclodehydration: Carefully add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 3-5 eq), to the reaction mixture at 0°C. After the addition, heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. A solid precipitate will form. If the pH is highly acidic, neutralize it with a saturated sodium bicarbonate solution.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Expertise Insight: Phosphorus oxychloride is a harsh but highly effective dehydrating agent for this transformation. The reaction must be performed in a well-ventilated fume hood with caution. The mechanism involves the formation of a phosphorodichloridate intermediate on the amide oxygens, which facilitates the intramolecular nucleophilic attack and subsequent elimination to form the stable, aromatic oxadiazole ring.

Application 2: Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with immense importance in pharmaceuticals.[7][14] The Knorr pyrazole synthesis and related condensations provide a direct route from hydrazines/hydrazides to the pyrazole core by reacting them with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)isoxazole [15][16]

-

Reaction Setup: Combine this compound (1.0 eq) and acetylacetone (a 1,3-dicarbonyl compound, 1.1 eq) in glacial acetic acid or ethanol containing a catalytic amount of acid (e.g., a few drops of HCl).

-

Condensation: Heat the mixture to reflux for 6-8 hours. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated residue into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol typically yields the pure pyrazole derivative.

Application 3: Synthesis of Bioactive Schiff Bases (N-Acylhydrazones)

The condensation of the terminal -NH₂ group of the carbohydrazide with aldehydes or ketones provides N-acylhydrazones, also known as Schiff bases.[1] This reaction is often a goal in itself, as this class of compounds frequently exhibits potent biological activity.[17]

Experimental Protocol: Synthesis of N'-Benzylidene-isoxazole-3-carbohydrazide [1]

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol. Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours. The reaction is typically rapid, and the product often precipitates directly from the reaction medium.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 3: Applications in Medicinal Chemistry

Derivatives synthesized from this compound have demonstrated a wide spectrum of pharmacological activities. The isoxazole core acts as a stable anchoring scaffold, while the synthetically appended heterocycles (oxadiazole, pyrazole, etc.) and functional groups modulate the compound's interaction with biological targets.

| Derivative Class | Appended Moiety | Reported Biological Activity | Reference |

| N-Acylhydrazones | Substituted Benzylidene | Immunosuppressive, Pro-apoptotic | [17] |

| 1,3,4-Oxadiazoles | 5-Aryl/Alkyl | Antimicrobial, Anticancer, Anti-inflammatory | [5][6] |

| Pyrazoles | 3,5-Disubstituted | Antimicrobial, Antiprotozoal, Anticonvulsant | [7][14][18] |

| Thiosemicarbazides | N-Aryl | Immunoregulatory | [19][20] |

These diverse activities underscore the potential of this compound derivatives as valuable leads in drug development.[5] For instance, certain N-acylhydrazone derivatives have shown promise as antiprotozoal agents, with activity against Leishmania amazonensis and Trypanosoma cruzi.[18]

Conclusion

This compound is far more than a simple chemical; it is a strategic linchpin in the synthesis of complex, biologically active molecules. Its straightforward, high-yield synthesis combined with the predictable and versatile reactivity of the carbohydrazide handle makes it an indispensable tool for medicinal chemists. By mastering the protocols for its synthesis and subsequent transformations, researchers can unlock rapid access to diverse chemical libraries built around the privileged isoxazole scaffold, accelerating the journey of drug discovery and development.

References

- Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). Google Scholar.

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). Www.sysrevpharm.org. Retrieved January 19, 2026, from [Link]

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved January 19, 2026, from [Link]

-

Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Marc, G., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Retrieved January 19, 2026, from [Link]

-

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 19, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved January 19, 2026, from [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2018). Chemical Science. Retrieved January 19, 2026, from [Link]

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Retrieved January 19, 2026, from [Link]

-

Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Examples of medicinal products with the isoxazole moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Construction of Isoxazole ring: An Overview. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

-

Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. (2012). International Journal of Molecular and Biomolecular Science. Retrieved January 19, 2026, from [Link]

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved January 19, 2026, from [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2016). Current Topics in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

de Oliveira, C. S., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Retrieved January 19, 2026, from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

synthetic reactions using isoxazole compounds. (n.d.). Nagoya University. Retrieved January 19, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 19, 2026, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. kuey.net [kuey.net]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 13. jchemrev.com [jchemrev.com]

- 14. mdpi.com [mdpi.com]